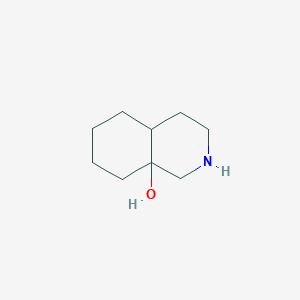

Decahydroisoquinolin-8a-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol |

InChI |

InChI=1S/C9H17NO/c11-9-5-2-1-3-8(9)4-6-10-7-9/h8,10-11H,1-7H2 |

InChI Key |

DKXIZGHCVIAUNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CNCCC2C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Decahydroisoquinolin-8a-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for Decahydroisoquinolin-8a-ol, a saturated bicyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this document outlines a rational, multi-step approach based on established synthetic methodologies for analogous decahydroisoquinoline derivatives and bridgehead functionalization techniques. The proposed pathway involves the initial construction of the decahydroisoquinoline core followed by a stereoselective hydroxylation at the 8a-position.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into two key stages:

-

Formation of the Decahydroisoquinoline Core: This can be achieved through classical isoquinoline synthesis routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by complete reduction of the aromatic and heterocyclic rings.

-

Bridgehead Hydroxylation: Introduction of the hydroxyl group at the 8a-position, a tertiary carbon at the ring junction, represents the most significant chemical challenge. This can be approached through methods of C-H bond oxidation.

A logical workflow for the synthesis is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, though theoretical, experimental protocols for the key steps in the synthesis. These are based on well-documented procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of the Decahydroisoquinoline Core

A common and versatile method to construct the isoquinoline skeleton is the Bischler-Napieralski reaction, followed by reduction.

1.1 N-Acylation of a Phenylethylamine Derivative

A suitable phenylethylamine derivative is first acylated to form the corresponding amide, which is the precursor for the cyclization reaction.

| Reagent/Solvent | Molar Equiv. | Example Quantity |

| 2-(3,4-Dimethoxyphenyl)ethylamine | 1.0 | 18.1 g |

| Acetic Anhydride | 1.2 | 12.3 mL |

| Pyridine | 1.5 | 12.1 mL |

| Dichloromethane (DCM) | - | 200 mL |

Procedure:

-

Dissolve 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with the addition of 1M HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

1.2 Bischler-Napieralski Cyclization

The N-acylated intermediate undergoes intramolecular cyclization to form a dihydroisoquinoline derivative.

| Reagent/Solvent | Molar Equiv. | Example Quantity |

| N-(3,4-Dimethoxyphenethyl)acetamide | 1.0 | 22.3 g |

| Phosphorus oxychloride (POCl₃) | 2.0 | 18.6 mL |

| Toluene | - | 250 mL |

Procedure:

-

Dissolve the N-acetylated phenylethylamine in dry toluene in a flask fitted with a reflux condenser and a nitrogen inlet.

-

Add phosphorus oxychloride dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dihydroisoquinoline can be purified by column chromatography.

1.3 Reduction to Decahydroisoquinoline

The dihydroisoquinoline intermediate is fully saturated via catalytic hydrogenation.

| Reagent/Solvent | Molar Equiv. | Example Quantity |

| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 1.0 | 20.5 g |

| Platinum(IV) oxide (PtO₂) | 0.05 | 1.0 g |

| Glacial Acetic Acid | - | 150 mL |

| Hydrogen Gas (H₂) | - | 50 psi |

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve the dihydroisoquinoline in glacial acetic acid.

-

Add the platinum(IV) oxide catalyst.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 24 hours or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting residue can be basified and extracted to yield the crude decahydroisoquinoline, which should be purified by distillation or chromatography.

Step 2: Bridgehead Hydroxylation

The introduction of a hydroxyl group at the 8a-position of the decahydroisoquinoline core is a challenging transformation. A potential method involves the use of strong oxidizing agents that can effect C-H hydroxylation.

2.1 Oxidation of Decahydroisoquinoline

This hypothetical protocol is based on oxidative methods known to functionalize tertiary C-H bonds.

| Reagent/Solvent | Molar Equiv. | Example Quantity |

| N-Protected Decahydroisoquinoline | 1.0 | 13.9 g |

| Ozone (O₃) | Excess | - |

| Acetic Acid | - | 200 mL |

| Triphenylphosphine | 1.5 | 39.3 g |

Procedure:

-

Protect the secondary amine of the decahydroisoquinoline (e.g., as a carbamate) to prevent side reactions.

-

Dissolve the N-protected decahydroisoquinoline in acetic acid in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add triphenylphosphine in portions to the cold solution to reduce the intermediate ozonide.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the 8a-hydroxy derivative.

-

Deprotect the nitrogen to yield the final product, this compound.

Data Presentation

As this guide presents a theoretical pathway, experimental data such as yields and spectroscopic characterization are not available. In a research setting, each step would require careful analysis to confirm the structure and purity of the intermediates and the final product. The following tables outline the expected data to be collected.

Table 1: Expected Physicochemical and Spectroscopic Data for this compound

| Property | Expected Value/Characteristics |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR | Complex aliphatic signals, absence of aromatic protons |

| ¹³C NMR | Aliphatic carbons, signal for C-8a bearing the hydroxyl group |

| Mass Spectrometry | [M+H]⁺ at m/z 156.1383 |

| IR Spectroscopy | O-H stretching band (~3400 cm⁻¹), C-N stretching |

Table 2: Summary of Synthetic Steps and Potential Yields

| Step | Transformation | Key Reagents | Potential Yield Range |

| 1.1 | N-Acylation | Acetic Anhydride, Pyridine | 85-95% |

| 1.2 | Cyclization | POCl₃ | 60-80% |

| 1.3 | Reduction | H₂, PtO₂ | 70-90% |

| 2.1 | Hydroxylation | O₃, PPh₃ | 20-40% (Optimization required) |

Conclusion

The synthesis of this compound, while not explicitly detailed in the current scientific literature, is a feasible endeavor for the skilled synthetic chemist. The proposed pathway, involving the construction of the decahydroisoquinoline core via established methods and a subsequent challenging bridgehead hydroxylation, provides a solid foundation for further research and development. The successful synthesis and characterization of this molecule could provide a valuable building block for the discovery of new therapeutic agents. Researchers undertaking this synthesis should be prepared to invest significant effort in the optimization of the hydroxylation step, which is key to the overall success of the route.

Decahydroisoquinolin-8a-ol: A Technical Guide to a Novel Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydroisoquinolin-8a-ol is a saturated heterocyclic alcohol built upon the decahydroisoquinoline framework. While specific research on the 8a-hydroxy substituted isomer is limited in publicly available literature, the decahydroisoquinoline core is a well-established pharmacophore found in a variety of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known chemical properties of the parent decahydroisoquinoline scaffold, including its synthesis, stereochemistry, and spectroscopic characteristics. Furthermore, this document presents a theoretical analysis of this compound, postulating its synthesis, expected chemical properties, and potential for further research and drug development based on the known reactivity of related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring this and other novel derivatives of decahydroisoquinoline.

Introduction

The decahydroisoquinoline ring system is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive template for the design of ligands for various biological targets. The introduction of a hydroxyl group at the 8a-position, a bridgehead carbon, would create a tertiary alcohol with unique stereochemical and electronic properties, potentially leading to novel pharmacological profiles.

This guide will first detail the established chemistry of the parent decahydroisoquinoline molecule. Subsequently, it will extrapolate this knowledge to predict the properties and potential synthetic routes for the 8a-ol derivative.

Chemical Properties of the Decahydroisoquinoline Scaffold

The parent compound, decahydroisoquinoline, is a saturated bicyclic amine with the chemical formula C₉H₁₇N.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N | --INVALID-LINK-- |

| Molar Mass | 139.24 g/mol | --INVALID-LINK-- |

| CAS Number | 6329-61-9 | --INVALID-LINK-- |

| Appearance | Colorless liquid (typical) | General Knowledge |

| Boiling Point | Approx. 197-210 °C | --INVALID-LINK-- |

Stereochemistry

Decahydroisoquinoline exists as two diastereomers, cis-decahydroisoquinoline and trans-decahydroisoquinoline, arising from the fusion of the two rings. Each of these diastereomers can exist as a pair of enantiomers, depending on the stereochemistry at the bridgehead carbons (4a and 8a).

Synthesis of Decahydroisoquinolines

The most common method for the synthesis of decahydroisoquinoline is the catalytic hydrogenation of isoquinoline or its partially saturated derivatives like tetrahydroisoquinoline.[1] The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding different ratios of the cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation of Isoquinoline

Objective: To synthesize a mixture of cis- and trans-decahydroisoquinoline.

Materials:

-

Isoquinoline

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

High-pressure autoclave

-

Hydrogen gas

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

A solution of desulfurized isoquinoline is placed in a high-pressure autoclave.

-

A catalytic amount of 5% Ru/C is added to the solution.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction is carried out at elevated temperature (e.g., 180 °C) and high hydrogen pressure (e.g., 140 kg/cm ²).

-

The reaction is monitored for hydrogen uptake.

-

Upon completion, the autoclave is cooled, and the pressure is released.

-

The reaction mixture is filtered to remove the catalyst.

-

The resulting crude decahydroisoquinoline is purified by distillation.

Note: The ratio of cis to trans isomers can be influenced by the catalyst and solvent system. For example, hydrogenation in glacial acetic acid with a platinum catalyst has been reported to favor the cis-isomer.

Postulated Synthesis of this compound

Direct hydroxylation of the 8a position of decahydroisoquinoline is challenging due to the unreactive nature of the C-H bond at a bridgehead position. A more plausible approach would involve the synthesis of an isoquinoline precursor with an oxygen-containing functional group at the corresponding position, followed by reduction of the aromatic system.

A hypothetical synthetic pathway could involve a multi-step sequence starting from a suitably substituted benzene derivative, followed by ring-closing reactions to form the isoquinoline core, and finally, reduction.

Spectroscopic Characterization

While no specific spectroscopic data for this compound is available, the expected spectral characteristics can be inferred from the data of the parent compound and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of decahydroisoquinoline shows a complex pattern of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm) due to the numerous C-H bonds. The introduction of an 8a-hydroxyl group would not add any new proton signals but would cause a downfield shift for protons on adjacent carbons.

-

¹³C NMR: The carbon NMR spectrum of decahydroisoquinoline displays signals in the range of approximately 20-60 ppm. The presence of the 8a-hydroxyl group would introduce a new signal for the C-8a carbon, expected to be in the range of 60-80 ppm, and would also influence the chemical shifts of neighboring carbons.

Mass Spectrometry (MS)

The mass spectrum of decahydroisoquinoline shows a molecular ion peak (M⁺) at m/z 139. For this compound, the molecular ion peak would be expected at m/z 155 (C₉H₁₇NO). Fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH) or a water molecule (H₂O).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-N stretching and N-H bending vibrations would appear in the fingerprint region.

Potential Biological and Pharmacological Relevance

Derivatives of decahydroisoquinoline have shown a wide range of biological activities. For instance, some 8-substituted 2-methyldecahydroisoquinolines have demonstrated antiarrhythmic properties.[2] The decahydroisoquinoline-3-carboxylic acid scaffold has been incorporated into potent HIV protease inhibitors. The introduction of a hydroxyl group, a key functional group for hydrogen bonding, could enhance the binding affinity of the molecule to various biological targets. The rigid nature of the this compound scaffold could be advantageous in drug design for targeting proteins where a specific conformation is required for activity.

Future Research Directions

The lack of available data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

-

Development of a reliable synthetic route: A practical and stereocontrolled synthesis is the first critical step to enable further studies.

-

Full spectroscopic characterization: Detailed NMR, MS, and IR analysis of the purified compound is necessary to confirm its structure and stereochemistry.

-

Computational studies: Molecular modeling and conformational analysis could provide insights into the preferred three-dimensional structure and potential interactions with biological macromolecules.

-

Biological screening: The compound should be screened against a panel of biological targets to identify potential pharmacological activities.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry of the decahydroisoquinoline scaffold, it is possible to predict its fundamental properties and devise potential synthetic strategies. The unique stereochemical and electronic features imparted by the 8a-hydroxyl group make it a promising candidate for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in the field of medicinal chemistry.

References

An In-depth Technical Guide to Decahydroisoquinolin-4a-ol

Authoritative Note: Initial searches for "Decahydroisoquinolin-8a-ol" did not yield a specific CAS number or substantial literature. However, extensive research has identified a closely related and more documented isomer, Decahydroisoquinolin-4a-ol , with the CAS number 2721-61-1 . It is presumed that the initial query may have contained a typographical error, and this guide will therefore focus on the 4a-ol isomer. It is crucial to note that the CAS number 2721-61-1 is also sometimes ambiguously associated with delta-Tetradecalactone; however, chemical supplier databases and PubChem confirm its linkage to Decahydroisoquinolin-4a-ol. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

Decahydroisoquinolin-4a-ol is a saturated bicyclic amine with a hydroxyl group at the bridgehead position. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | PubChem[1] |

| Molecular Weight | 155.24 g/mol | PubChem[1] |

| IUPAC Name | 2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | PubChem[1] |

| CAS Number | 2721-61-1 | |

| SMILES | C1CCC2(CCNCC2C1)O | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Experimental Protocols

General Synthetic Workflow

The synthesis of the decahydroisoquinoline scaffold typically involves the reduction of an isoquinoline or tetrahydroisoquinoline precursor. The introduction of the hydroxyl group at the 4a position could be achieved through various methods, including stereoselective hydroxylation or the reduction of a corresponding ketone.

Caption: Plausible synthetic pathway for Decahydroisoquinolin-4a-ol.

Spectroscopic Data

Detailed experimental spectroscopic data for decahydroisoquinolin-4a-ol is not widely published. However, based on the structure, the expected spectral characteristics can be predicted.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets corresponding to the protons on the decahydronaphthalene ring system. A broad singlet for the hydroxyl proton and a singlet for the amine proton, both of which would be exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms. The carbon bearing the hydroxyl group (C-4a) would appear in the range of 60-80 ppm. The other aliphatic carbons would resonate in the upfield region. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 3300-3500 cm⁻¹ for the N-H stretch. C-H stretching vibrations would be observed just below 3000 cm⁻¹. C-N and C-O stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation patterns would likely involve the loss of a hydroxyl group (M-17) and fragmentation of the bicyclic ring system. |

Biological Activity and Signaling Pathways

The biological activity of decahydroisoquinolin-4a-ol itself has not been extensively studied. However, the broader class of isoquinoline alkaloids and their derivatives are known to possess a wide range of pharmacological activities. Recent studies on related tetrahydroisoquinoline derivatives have highlighted their potential as antifungal agents.

One identified potential mechanism of action for some antifungal isoquinoline derivatives is the inhibition of the enzyme Succinate Dehydrogenase (SDH) . SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a crucial target for disrupting fungal metabolism.

Proposed Antifungal Mechanism of Action

The following diagram illustrates the proposed mechanism of action for antifungal isoquinoline derivatives targeting SDH.

Caption: Inhibition of Succinate Dehydrogenase by isoquinoline derivatives.

The inhibition of SDH by decahydroisoquinoline derivatives would lead to a disruption of the electron transport chain, decreased ATP production, and ultimately, fungal cell death. This represents a promising avenue for the development of novel antifungal drugs. Further research is needed to determine if decahydroisoquinolin-4a-ol itself exhibits this activity.

Applications in Drug Development

The decahydroisoquinoline scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can be used to present pharmacophoric features in a well-defined spatial orientation, which is advantageous for designing potent and selective ligands for various biological targets.

Drug Development Workflow

The general workflow for developing drugs based on the decahydroisoquinoline scaffold is as follows:

Caption: General drug development workflow.

Given the potential antifungal activity of related compounds, decahydroisoquinolin-4a-ol and its derivatives represent an interesting starting point for the development of new antifungal agents. Further investigation into their synthesis, biological activity, and mechanism of action is warranted.

References

Unveiling Decahydroisoquinolin-8a-ol: A Technical Guide for Researchers

Central Islip, NY – October 28, 2025 – The bicyclic saturated heterocycle decahydroisoquinoline forms the core scaffold of numerous biologically active compounds. This technical guide focuses on a specific derivative, decahydroisoquinolin-8a-ol, providing a comprehensive overview of its chemical identity, and where available, its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel molecular entities.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the parent decahydroisoquinoline ring system is 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline . The "-8a-ol" suffix indicates the presence of a hydroxyl (-OH) group at the 8a position, which is one of the bridgehead carbon atoms. The stereochemistry of the ring fusion (cis or trans) and the orientation of the hydroxyl group are critical for defining a specific stereoisomer. For instance, a specific trans-fused isomer would be named (4aR,8aS)-decahydroisoquinolin-8a-ol , with the (4aR,8aS) designation specifying the absolute configuration at the bridgehead carbons.

Due to the limited availability of public data for this specific compound, a definitive IUPAC name that includes its stereochemistry cannot be assigned without further experimental validation, such as X-ray crystallography.

Synthesis and Characterization

Hypothetically, the synthesis of this compound could be approached through several routes, including the reduction of a suitable isoquinoline precursor followed by stereoselective hydroxylation.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Spectroscopic Data Analysis

While specific spectroscopic data for this compound is not published, the expected data can be inferred based on the proposed structure.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Complex aliphatic region with signals for the CH and CH₂ groups of the decahydrosystem. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The chemical shifts and coupling constants would be highly dependent on the stereochemistry of the molecule. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the decahydroisoquinoline core. The carbon atom at the 8a position, bonded to the hydroxyl group, would appear in the range of 60-80 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would correspond to the molecular weight of C₉H₁₇NO. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the heterocyclic ring. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the decahydroisoquinoline scaffold is present in a variety of natural products and synthetic compounds with diverse pharmacological activities. Derivatives of the related tetrahydroisoquinoline have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents.

Given the structural features of this compound, it could potentially interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile and any associated signaling pathways.

Logical Relationship for Investigating Biological Activity:

Caption: A standard workflow for the pharmacological evaluation of a new chemical entity.

Future Directions

The lack of comprehensive data on this compound presents an opportunity for further research. Key areas for future investigation include:

-

Development of a robust and stereoselective synthetic route.

-

Full spectroscopic characterization (NMR, MS, IR) and X-ray crystallographic analysis to unambiguously determine its structure and stereochemistry.

-

Screening for biological activity across a range of therapeutic targets.

-

Investigation of its pharmacokinetic and pharmacodynamic properties.

Navigating the Stereochemical Landscape of Decahydroisoquinolinols: A Technical Guide

Disclaimer: The scientific literature lacks specific detailed studies on the stereoisomers of decahydroisoquinolin-8a-ol. This guide, therefore, presents a comprehensive overview of the synthesis and stereochemical analysis of the closely related and well-documented 2-methyl-decahydro-8-isoquinolinol isomers, providing a robust framework for researchers and drug development professionals interested in this class of compounds. The methodologies and data presentation formats are derived from established research in the field and can be considered analogous for the study of other decahydroisoquinolinol stereoisomers.

Introduction to Decahydroisoquinoline Stereoisomers

The decahydroisoquinoline scaffold is a saturated heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds. The fusion of the two rings can result in either a cis or trans configuration, and the introduction of substituents, such as a hydroxyl group, further increases the stereochemical complexity. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets.

The parent decahydroisoquinoline has four possible stereoisomers arising from the configuration at the ring junction (C4a and C8a):

-

(4aR,8aR)-cis-decahydroisoquinoline

-

(4aS,8aS)-cis-decahydroisoquinoline

-

(4aR,8aS)-trans-decahydroisoquinoline

-

(4aS,8aR)-trans-decahydroisoquinoline

The addition of a hydroxyl group at a chiral center, such as the 8a position in the titular compound, would further double the number of possible stereoisomers. Understanding and controlling the stereochemistry during synthesis is a critical aspect of medicinal chemistry and drug development.

Synthesis and Stereochemical Elucidation of Decahydroisoquinolinols

The synthesis of specific stereoisomers of hydroxylated decahydroisoquinolines often involves stereoselective reduction of a suitable precursor. A common method is the catalytic hydrogenation of a partially unsaturated isoquinoline derivative. The stereochemical outcome of such reactions is influenced by the catalyst, solvent, and the steric and electronic properties of the starting material.

Experimental Protocol: Synthesis of 2-Methyl-decahydro-8-isoquinolinols

The following protocol is adapted from the synthesis of 2-methyl-decahydro-8-isoquinolinols and serves as a representative example for the preparation of this class of compounds.[1]

Starting Material: 2-methyl-5-chloro-1,2,3,4-tetrahydro-8-isoquinolinol or 2-methyl-1,2,3,4-tetrahydro-8-isoquinolinol.

Procedure:

-

Hydrogenation: The starting material is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation in the presence of a platinum catalyst (e.g., platinum oxide) under a hydrogen atmosphere. The reaction is typically carried out at elevated temperature and pressure.

-

Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude product mixture.

-

Isomer Separation: The resulting mixture of stereoisomers is separated using chromatographic techniques, such as column chromatography on alumina or silica gel, to isolate the individual isomeric bases.

Stereochemical Analysis Workflow

The determination of the stereochemistry of the isolated isomers is a multi-step process that combines spectroscopic and chemical methods. A generalized workflow for this process is depicted in the following diagram.

Quantitative Data and Characterization

The characterization of each isolated stereoisomer is crucial for its definitive identification. The following tables summarize the types of quantitative data that are typically collected, using the isomers of 2-methyl-decahydro-8-isoquinolinol as an example.

Table 1: Physicochemical Properties of 2-Methyl-decahydro-8-isoquinolinol Stereoisomers

| Isomer | Melting Point (°C) | Elution Order (Alumina) |

| Isomer A | 105-106 | First |

| Isomer B | 123-124 | Second |

| Isomer C | 89-90 | Third |

Table 2: Spectroscopic and Reaction Rate Data for Stereochemical Assignment

| Isomer | Key ¹H-NMR Signal (δ, ppm) | Relative Rate of Oxidation | Inferred OH Configuration | Inferred Ring Juncture |

| Isomer A | Not specified | 1.0 | Axial | Trans |

| Isomer B | Not specified | 2.5 | Equatorial | Trans |

| Isomer C | Not specified | 1.5 | Axial | Cis |

Note: Specific NMR signal values and detailed interpretation would be required for a definitive assignment and are dependent on the specific compound and experimental conditions.

Experimental Protocol: Chromic Acid Oxidation

This method is used to differentiate between axial and equatorial hydroxyl groups based on their reaction rates.

Procedure:

-

Solution Preparation: A solution of the isolated isoquinolinol isomer in a suitable solvent (e.g., acetone) is prepared.

-

Titration: The solution is titrated with a standardized solution of chromic acid at a controlled temperature.

-

Rate Determination: The rate of disappearance of the alcohol is monitored, typically by spectroscopic means or by quenching aliquots of the reaction mixture at different time points and analyzing the remaining starting material.

-

Relative Rate Calculation: The rates of oxidation for the different isomers are compared to infer the orientation of the hydroxyl group. Equatorial alcohols generally react faster than axial alcohols.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Analysis of Saturated Isoquinoline Alkaloids

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, no specific experimental spectroscopic data (NMR, IR, or MS) for decahydroisoquinolin-8a-ol could be located. This suggests that the compound is not widely synthesized or characterized in the public domain. The following guide has been constructed as an illustrative example of the expected data and methodologies for a compound of this class. The data presented is for closely related, structurally similar compounds: 8a-Methyl-cis-decahydro-quinoline and trans-Decahydroquinoline , and should not be considered as representative of this compound itself.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic characterization of saturated isoquinoline alkaloids.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for compounds structurally related to this compound.

Infrared (IR) Spectroscopy Data

Compound: 8a-Methyl-cis-decahydro-quinoline

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400-3200 | N-H Stretch (secondary amine) | Broad |

| ~2950-2850 | C-H Stretch (aliphatic) | Strong |

| ~1460-1440 | C-H Bend (methylene) | Medium |

| ~1150-1050 | C-N Stretch | Medium |

Table 1: Illustrative Infrared (IR) absorption bands for a decahydroquinoline derivative.

Mass Spectrometry (MS) Data

Compound: trans-Decahydroquinoline

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 139 | 14.60 | [M]⁺ (Molecular Ion) |

| 96 | 99.99 | [M - C₃H₇]⁺ |

| 97 | 8.30 | [M - C₃H₆]⁺ |

| 82 | 6.70 | |

| 41 | 9.60 | [C₃H₅]⁺ |

Table 2: Illustrative Mass Spectrometry (MS) fragmentation data for a decahydroquinoline derivative, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No specific NMR peak data for 8a-Methyl-cis-decahydro-quinoline or trans-Decahydroquinoline could be obtained. A comprehensive analysis would typically involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) to fully elucidate the structure and stereochemistry. The expected chemical shifts would be in the aliphatic region, with protons and carbons adjacent to the nitrogen atom being deshielded.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for saturated isoquinoline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peak.

-

-

2D NMR Acquisition (as needed): Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples after dissolution in an appropriate solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, and it typically provides a strong molecular ion peak.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The data is presented as a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthetic compound.

References

The Enigmatic Discovery of Decahydroisoquinolin-8a-ol: A Survey of Available Knowledge

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of publicly available scientific literature concerning the discovery and synthesis of the specific chemical entity, Decahydroisoquinolin-8a-ol. Despite a comprehensive search of chemical databases and scholarly articles, it appears that the initial discovery, specific synthetic routes, and detailed experimental protocols for this particular isomer are not well-documented in readily accessible scientific literature.

While the broader decahydroisoquinoline scaffold is a well-known and important structural motif in medicinal chemistry and natural products, information pinpointing the synthesis and characterization of the 8a-hydroxy derivative is sparse. This suggests that the compound may be a novel entity, a specialized intermediate not extensively reported, or that its discovery is documented in less accessible sources such as proprietary databases or specialized patents that were not retrievable through standard search methodologies.

This guide will, therefore, focus on the available information for the parent decahydroisoquinoline structure and related hydroxylated isomers, providing a framework for understanding the potential synthetic strategies that could lead to this compound.

The Decahydroisoquinoline Core: A Foundation for Discovery

The decahydroisoquinoline ring system is the fully saturated analog of isoquinoline. It is a bicyclic amine that exists as several stereoisomers, with the cis and trans fusion of the two rings being a key structural feature. This core is present in a variety of natural alkaloids and synthetic compounds with diverse biological activities, making it a privileged scaffold in drug discovery.

General Synthetic Approaches to the Decahydroisoquinoline Ring System

The synthesis of the decahydroisoquinoline core typically involves the reduction of isoquinoline or its partially saturated derivatives, such as tetrahydroisoquinolines.

Logical Workflow for Decahydroisoquinoline Synthesis

Caption: General synthesis of the decahydroisoquinoline core.

The Challenge of Site-Specific Hydroxylation

The introduction of a hydroxyl group at the 8a-position of the decahydroisoquinoline ring system presents a significant synthetic challenge. This tertiary carbon atom is a bridgehead position, which can be sterically hindered and electronically deactivated, making direct oxidation difficult.

Potential Synthetic Strategies for this compound

Hypothetically, the synthesis of this compound could be approached through several routes, though no specific examples for this isomer have been found in the literature.

Hypothetical Synthesis Workflow

Caption: Potential strategies for synthesizing this compound.

Quantitative Data and Experimental Protocols: A Knowledge Gap

Due to the absence of specific literature on the discovery of this compound, no quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, spectral data) or reaction yields can be provided at this time. Similarly, detailed experimental protocols for its synthesis and characterization remain unavailable.

Conclusion and Future Directions

The discovery of this compound is not prominently documented in the public scientific domain. This presents an opportunity for researchers in synthetic and medicinal chemistry. The development of a robust and stereoselective synthesis for this and other hydroxylated decahydroisoquinoline isomers could unlock new avenues for drug discovery, given the established biological importance of the parent scaffold.

Future research in this area would require:

-

De novo synthesis: The design and execution of a synthetic route to access this compound.

-

Full characterization: Comprehensive analysis of the synthesized compound using modern analytical techniques (NMR, MS, IR, etc.).

-

Biological evaluation: Screening of the compound for various biological activities to ascertain its therapeutic potential.

It is our recommendation that researchers interested in this specific molecule consider a foundational synthetic chemistry approach to first create and characterize the compound, thereby filling the current knowledge gap.

Decahydroisoquinolin-8a-ol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

The decahydroisoquinoline scaffold is a key pharmacophore present in a variety of biologically active natural products and synthetic compounds. This in-depth technical guide provides a comprehensive review of the literature on decahydroisoquinolin-8a-ol and its closely related analogues. It covers the synthetic strategies for the decahydroisoquinoline ring system, with a proposed pathway for the specific 8a-hydroxy derivative. A significant focus is placed on the pharmacological activities of 8-substituted decahydroisoquinolines, particularly their promising antiarrhythmic properties. This whitepaper summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and proposed mechanisms of action to facilitate further research and development in this area.

Introduction

Decahydroisoquinoline is a saturated bicyclic heterocyclic amine that forms the core structure of numerous alkaloids and synthetic molecules of medicinal interest.[1][2] Its rigid, three-dimensional structure makes it an attractive scaffold for the development of stereochemically defined therapeutic agents. The functionalization of the decahydroisoquinoline ring system at various positions, including the bridgehead carbons, can lead to compounds with diverse pharmacological profiles. This review focuses on the 8a-hydroxy derivative, a specific, albeit less-studied, member of this family, and its broader class of 8-substituted analogues.

Synthesis of the Decahydroisoquinoline Core and Proposed Synthesis of this compound

The synthesis of the decahydroisoquinoline ring system can be achieved through various methods, most commonly via the hydrogenation of isoquinoline or its partially saturated derivatives like tetrahydroisoquinoline.[1] The stereochemistry of the ring junction (cis or trans) is a critical aspect of the synthesis, influencing the overall conformation and biological activity of the final molecule.

A relevant study by Kimoto et al. describes the synthesis of three isomeric 2-methyl-decahydro-8-isoquinolinols.[3] This synthesis proceeds via the catalytic hydrogenation of 2-methyl-5-chloro-1,2,3,4-tetrahydro-8-isoquinolinol or 2-methyl-1,2,3,4-tetrahydro-8-isoquinolinol.[3] The stereochemical outcome of the reduction is influenced by the catalyst and reaction conditions.

Proposed Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of decahydroisoquinolinols, which could be adapted for the synthesis of the 8a-hydroxy derivative.

Caption: Proposed workflow for the synthesis of decahydroisoquinolinols.

Pharmacological Activity of 8-Substituted Decahydroisoquinolines

A pivotal study by Mathison et al. investigated the physicochemical and pharmacological properties of a series of 8-substituted 2-methyldecahydroisoquinolines, revealing their potential as antiarrhythmic agents.[4] Several of these compounds were found to be as potent or more potent than the Class Ia antiarrhythmic drug, quinidine, in prolonging the effective refractory period of isolated guinea pig atria.[4]

Antiarrhythmic Activity

The primary mechanism of action for the observed antiarrhythmic effects appears to be similar to that of quinidine, involving a significant decrease in the rising velocity of the rapid depolarization phase of the cardiac action potential.[4] This effect is characteristic of Class I antiarrhythmic agents, which block sodium channels in the cardiac muscle.

Table 1: Antiarrhythmic Potency of Selected 8-Substituted 2-Methyldecahydroisoquinolines

| Compound | Stereochemistry | ED50 (μM) for 10% Increase in Refractory Period |

| Quinidine | - | 3.2 |

| Compound 10 | trans | 1.8 |

| Compound 14 | trans | 2.5 |

| Compound 16 | cis | 5.6 |

Data extracted from Mathison et al., J. Med. Chem. 1976.[4]

Structure-Activity Relationships (SAR)

The study highlighted several key structure-activity relationships:[4]

-

Stereochemistry: Compounds with a trans ring-juncture were generally more potent than their cis counterparts.

-

Lipophilicity: Higher lipophilicity was correlated with increased antiarrhythmic potency.

-

Substituent at C-8: The nature of the substituent at the 8-position significantly influences activity.

The following diagram illustrates the key SAR findings.

Caption: Key structure-activity relationships for antiarrhythmic decahydroisoquinolines.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following protocols are based on the key literature.

Determination of Antiarrhythmic Activity (Isolated Guinea Pig Atria)

This protocol is adapted from the methodology described by Mathison et al.[4]

Experimental Workflow:

Caption: Workflow for assessing antiarrhythmic activity in isolated guinea pig atria.

Detailed Steps:

-

Tissue Preparation: Guinea pig atria are isolated and mounted in a 30-mL organ bath containing Krebs-Henseleit solution, maintained at 30°C and aerated with 95% O2 and 5% CO2.

-

Stimulation: The atria are stimulated with square-wave pulses of 2-msec duration at a frequency of 1 Hz.

-

Compound Administration: The test compounds are added to the organ bath in a cumulative manner.

-

Refractory Period Measurement: The effective refractory period is determined by introducing a second stimulus of the same intensity at varying intervals after the basic stimulus. The longest interval at which the second stimulus fails to elicit a propagated response is taken as the effective refractory period.

-

Data Analysis: The concentration of the compound that produces a 10% increase in the effective refractory period (ED50) is calculated.

Transmembrane Action Potential Studies (Canine Purkinje Fibers)

This protocol is also based on the work of Mathison et al.[4]

Experimental Workflow:

Caption: Workflow for recording transmembrane action potentials in canine Purkinje fibers.

Detailed Steps:

-

Tissue Preparation: Purkinje fibers are dissected from the hearts of anesthetized dogs and placed in a perfusion chamber.

-

Perfusion: The fibers are perfused with Tyrode's solution at 37°C.

-

Microelectrode Impalement: The fibers are impaled with glass microelectrodes filled with 3 M KCl.

-

Recording: The transmembrane action potential is recorded using a high-input impedance amplifier and displayed on an oscilloscope.

-

Compound Administration: Test compounds are added to the perfusion solution.

-

Parameter Measurement: The effects of the compounds on the resting potential, action potential amplitude, duration, and the maximum rate of depolarization (Vmax) are measured.

Conclusion

The decahydroisoquinoline scaffold represents a promising platform for the development of novel therapeutics, particularly in the cardiovascular arena. The antiarrhythmic properties of 8-substituted decahydroisoquinolines, comparable to or exceeding those of quinidine, underscore the potential of this chemical class. While direct experimental data on this compound is currently limited, this review provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of closely related analogues. The detailed experimental protocols and workflow visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this intriguing class of compounds and the potential synthesis and evaluation of the novel this compound. Future work should focus on the stereoselective synthesis of the 8a-hydroxy derivative and a thorough investigation of its pharmacological profile.

References

- 1. Decahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 2. Decahydroisoquinoline | C9H17N | CID 97812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereochemistry of Decahydroisoquinolines and Related Compounds. V. Syntheses of 2-Methyl-decahydro-8-isoquinolinols [jstage.jst.go.jp]

- 4. Physicochemical and pharmacological studies of some 8-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Decahydroisoquinoline Derivatives

Disclaimer: Extensive searches for "Decahydroisoquinolin-8a-ol" did not yield specific biological activity data, detailed experimental protocols, or established signaling pathways. This suggests that the compound may be novel, not yet characterized in published literature, or referred to by a different nomenclature.

The following document serves as a template to demonstrate the requested format for application notes and protocols. The data and experimental details provided are based on the known biological activities of similar decahydroisoquinoline-containing compounds, which have been shown to interact with targets such as the NMDA receptor. This information is for illustrative purposes and should be adapted with actual experimental data for "this compound" when it becomes available.

Introduction: The Decahydroisoquinoline Scaffold

The decahydroisoquinoline core is a versatile bicyclic scaffold found in a variety of natural products and synthetic compounds of medicinal interest. Its rigid, three-dimensional structure makes it an attractive framework for the development of potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This document outlines protocols to investigate the biological activity of novel decahydroisoquinoline derivatives, using a hypothetical NMDA receptor antagonist as an example.

Quantitative Biological Data

This section is intended to summarize the quantitative data for a target compound. The table below illustrates how binding affinity and functional antagonism data for a hypothetical decahydroisoquinoline derivative at the NMDA receptor could be presented.

Table 1: In Vitro Pharmacological Profile of a Hypothetical Decahydroisoquinoline Derivative

| Assay Type | Target | Cell Line/Preparation | Parameter | Value (nM) | Reference |

| Radioligand Binding | NMDA Receptor | Rat brain membranes | Kᵢ | 125 | [Hypothetical Study 1] |

| Calcium Influx Assay | NMDA Receptor | Primary cortical neurons | IC₅₀ | 350 | [Hypothetical Study 2] |

| Electrophysiology | NMDA Receptor | Xenopus oocytes | IC₅₀ | 410 | [Hypothetical Study 3] |

Experimental Protocols

Detailed and reproducible protocols are crucial for the evaluation of a compound's biological activity.

Protocol: NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using rat brain cortical membranes.

Materials:

-

Test Compound: this compound or derivative.

-

Radioligand: [³H]-MK-801 (a potent NMDA receptor channel blocker).

-

Membrane Preparation: Crude synaptic membranes from rat cerebral cortex.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM MK-801 (unlabeled).

-

Filtration Plate: 96-well GF/B filter plate.

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-MK-801 (final concentration ~1 nM), 50 µL of the test compound dilution, and 50 µL of the membrane preparation (~100 µg protein).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of unlabeled MK-801 instead of the test compound.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry, then add 50 µL of scintillation fluid to each well.

-

Seal the plate and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the Kᵢ value of the test compound using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

Visual diagrams are essential for understanding complex biological systems and experimental designs.

NMDA Receptor Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of the NMDA receptor, a key ion channel involved in synaptic plasticity and neuronal function.

Caption: NMDA receptor antagonism by a decahydroisoquinoline derivative.

Experimental Workflow for In Vitro Screening

This diagram outlines the logical flow of experiments for characterizing a novel compound, from initial screening to functional validation.

Caption: Workflow for characterizing a novel receptor antagonist.

Decahydroisoquinolin-8a-ol: A Frontier in Pharmacological Research

Initial investigations into the pharmacological potential of decahydroisoquinolin-8a-ol and its derivatives are currently limited, with a notable absence of comprehensive studies in publicly available scientific literature. As a result, detailed application notes, established experimental protocols, and extensive quantitative data regarding its biological activity are not yet available.

The decahydroisoquinoline scaffold is a recognized pharmacophore present in a variety of biologically active natural products and synthetic compounds. However, the specific derivative, this compound, remains a largely unexplored entity within medicinal chemistry and pharmacology. While related compounds such as tetrahydroisoquinolines and 8-hydroxyquinolines have been extensively studied for a wide range of applications including antimicrobial, anticancer, and neuroprotective activities, this specific saturated heterocyclic alcohol has not been the subject of significant research focus.

The lack of published data prevents the creation of detailed application notes and standardized protocols for this compound. Further research is required to elucidate its synthesis, purification, characterization, and subsequent pharmacological evaluation.

Future Directions and Hypothetical Areas of Investigation

Given the structural motifs present in this compound, several hypothetical avenues for pharmacological investigation could be pursued. These include, but are not limited to:

-

Neurological and Psychiatric Disorders: The isoquinoline core is found in many centrally acting agents. Investigations could explore potential interactions with neurotransmitter receptors, such as dopamine, serotonin, and opioid receptors.

-

Antimicrobial Activity: The nitrogen-containing heterocyclic structure could be a starting point for the development of novel antibacterial or antifungal agents.

-

Anticancer Properties: Modifications of the decahydroisoquinoline ring system could be explored for cytotoxic activity against various cancer cell lines.

Hypothetical Experimental Workflow

Should research into this compound commence, a general workflow for its initial pharmacological screening can be proposed. This would involve synthesis, purification, and structural confirmation, followed by a battery of in vitro and in vivo assays.

Figure 1. A generalized workflow for the initial pharmacological evaluation of a novel chemical entity like this compound.

It is crucial to emphasize that the above workflow is a standardized representation and the specific assays and models would be highly dependent on the therapeutic area of interest. The scientific community awaits foundational research to unlock the potential, if any, of this compound.

The Decahydroisoquinoline Scaffold in Medicinal Chemistry: Applications and Protocols

A comprehensive overview of the decahydroisoquinoline core as a privileged scaffold in drug discovery, including synthetic strategies, and analysis of biologically active derivatives. Please note that a specific search for "Decahydroisoquinolin-8a-ol" did not yield any publicly available data. The following information is based on the broader decahydroisoquinoline scaffold.

The decahydroisoquinoline ring system is a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. While specific data on this compound is not available in the current scientific literature, a significant body of research exists on other substituted decahydroisoquinoline derivatives, demonstrating their potential in treating a range of diseases.

This document provides an overview of the applications of the decahydroisoquinoline scaffold in medicinal chemistry, with a focus on derivatives with known pharmacological activity. It includes a summary of their biological targets, quantitative data on their activity, and generalized experimental protocols for their synthesis and evaluation.

Applications in Drug Discovery

The decahydroisoquinoline core has been successfully employed in the development of agents targeting the central nervous system (CNS) and cardiovascular system. The conformational rigidity of the bicyclic system is a key feature that medicinal chemists exploit to reduce the entropic penalty of binding to a target receptor, often leading to higher affinity and selectivity.

NMDA Receptor Antagonists for Neuroprotection

Derivatives of decahydroisoquinoline-3-carboxylic acid have been investigated as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of the NMDA receptor is implicated in a variety of neurodegenerative disorders. By blocking this receptor, these compounds have the potential to act as cerebroprotective agents.

Antiarrhythmic Agents

8-substituted 2-methyldecahydroisoquinolines have shown promise as antiarrhythmic agents. These compounds have been found to be as potent or even more potent than the clinically used drug quinidine in prolonging the refractory period of isolated guinea pig atria. Their mechanism of action is believed to be similar to that of quinidine, involving a decrease in the rising velocity of the rapid depolarization phase of the cardiac action potential.

Quantitative Data on Biologically Active Decahydroisoquinoline Derivatives

The following table summarizes the in vitro and in vivo activities of representative decahydroisoquinoline derivatives from the scientific literature.

| Compound ID | Substitution Pattern | Biological Target | Assay | Activity | Reference |

| 31a | 6-phosphonate-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | [3H]CGS19755 binding | IC50 = 55 ± 14 nM | [1] |

| 32a | 6-tetrazole-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | [3H]CGS19755 binding | IC50 = 856 ± 136 nM | [1] |

| 31a | 6-phosphonate-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | Cortical wedge preparation (vs. NMDA) | IC50 = 0.15 ± 0.01 µM | [1] |

| 32a | 6-tetrazole-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | Cortical wedge preparation (vs. NMDA) | IC50 = 1.39 ± 0.29 µM | [1] |

| 31a | 6-phosphonate-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | NMDA-induced lethality in mice | MED = 1.25 mg/kg (i.p.) | [1] |

| 32a | 6-tetrazole-decahydroisoquinoline-3-carboxylic acid | NMDA Receptor | NMDA-induced lethality in mice | MED = 2.5 mg/kg (i.p.) | [1] |

IC50: Half-maximal inhibitory concentration; MED: Minimum effective dose.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of decahydroisoquinoline derivatives, based on methodologies described in the literature.

Protocol 1: General Synthesis of Decahydroisoquinoline Scaffolds

The synthesis of the decahydroisoquinoline core can be achieved through various synthetic routes, often involving a key cyclization step. A common approach is the Pictet-Spengler reaction, followed by reduction of the resulting tetrahydroisoquinoline. Stereoselective synthesis is crucial for defining the spatial arrangement of substituents and is often achieved using chiral auxiliaries or catalysts.

Materials:

-

Appropriate starting materials (e.g., a substituted phenethylamine and an aldehyde or ketone)

-

Solvents (e.g., dichloromethane, methanol, toluene)

-

Reagents for cyclization (e.g., trifluoroacetic acid, formic acid)

-

Reducing agents (e.g., sodium borohydride, catalytic hydrogenation with H2/Pd-C)

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Pictet-Spengler Cyclization:

-

Dissolve the starting phenethylamine derivative in a suitable solvent.

-

Add the aldehyde or ketone and the cyclization agent.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by quenching with a base and extracting the product with an organic solvent.

-

Purify the resulting tetrahydroisoquinoline intermediate by column chromatography or recrystallization.

-

-

Reduction to Decahydroisoquinoline:

-

Dissolve the purified tetrahydroisoquinoline in a suitable solvent.

-

Add the reducing agent (e.g., for catalytic hydrogenation, suspend Pd-C catalyst and subject the mixture to a hydrogen atmosphere).

-

Monitor the reaction until completion.

-

Filter off the catalyst (if applicable) and concentrate the solvent to obtain the crude decahydroisoquinoline.

-

Purify the final product by column chromatography or recrystallization.

-

Protocol 2: In Vitro Evaluation of NMDA Receptor Antagonism

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

-

Test decahydroisoquinoline derivatives

-

[3H]CGS19755 (radioligand)

-

Rat cortical membrane preparations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled NMDA or glutamate for non-specific binding determination

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the rat cortical membrane preparation, the radioligand ([3H]CGS19755), and either the test compound or vehicle. For non-specific binding, add a high concentration of unlabeled NMDA.

-

Incubate the plate at a specified temperature for a set period to allow for binding equilibrium.

-

Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of the decahydroisoquinoline scaffold.

Caption: General experimental workflow for the synthesis and evaluation of decahydroisoquinoline derivatives.

Caption: Key structure-activity relationship (SAR) concepts for the decahydroisoquinoline scaffold.

References

"analytical methods for Decahydroisoquinolin-8a-ol"

An overview of established analytical methodologies for the characterization and quantification of Decahydroisoquinolin-8a-ol is presented here for researchers, scientists, and professionals in drug development. This document provides detailed protocols for chromatographic and spectroscopic techniques, alongside data presentation in structured tables and visual workflows.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for both qualitative identification and quantitative analysis.

Application Note: GC-MS Analysis of this compound

This method is designed for the separation and identification of this compound in complex matrices. The hydroxyl group may require derivatization to improve volatility and peak shape.

Experimental Protocol

1. Sample Preparation:

-

Without Derivatization: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

-

With Derivatization (Silylation):

-

To 1 mg of the dried sample, add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 900 µL of an appropriate solvent (e.g., acetonitrile).

-

Heat the mixture at 60°C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions: An Agilent GC-MS system (or equivalent) can be used with the following parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Solvent Delay | 3 min |

Data Presentation

Table 1: Expected GC-MS Data for this compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~12-15 | 155 (M+), 138, 122, 96, 81 |

| TMS-derivatized this compound | ~16-19 | 227 (M+), 212, 170, 73 |

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are powerful techniques for the analysis of less volatile and thermally labile compounds. LC-MS, in particular, provides high sensitivity and selectivity for quantification in complex biological matrices.

Application Note: HPLC and LC-MS Analysis of this compound

This method is suitable for the quantification of this compound in various samples, including pharmaceutical formulations and biological fluids. A reversed-phase C18 column is typically employed.

Experimental Protocol

1. Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).

-

For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

2. HPLC/LC-MS Instrumentation and Conditions: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (or equivalent) can be used.

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | For quantification: e.g., 156.1 > 138.1 (Quantifier), 156.1 > 122.1 (Qualifier) |

Data Presentation

Table 2: Expected HPLC/LC-MS Data for this compound

| Compound | Retention Time (min) | [M+H]+ (m/z) | Key Daughter Ions (m/z) |

| This compound | ~2.5-4.0 | 156.1 | 138.1, 122.1 |

Experimental Workflow

Caption: Workflow for LC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note: NMR Analysis of this compound

¹H and ¹³C NMR spectra are used to confirm the identity and purity of synthesized this compound.

Experimental Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to an NMR tube.

2. NMR Instrumentation and Conditions: A Bruker Avance 400 MHz spectrometer (or equivalent) can be used.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

Data Presentation

Table 3: Expected NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Signals |

| ¹H | 0.8 - 4.0 | - C-H protons of the decahydroisoquinoline ring- O-H proton (broad singlet) |

| ¹³C | 20 - 80 | - Aliphatic carbons of the ring system- Carbon bearing the hydroxyl group (~65-75 ppm) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Application Note: FT-IR Analysis of this compound

This technique provides rapid confirmation of the presence of key functional groups, particularly the hydroxyl (-OH) and amine (N-H) groups.

Experimental Protocol

1. Sample Preparation:

-

Neat (liquid sample): Place a drop of the sample between two KBr plates.

-

Solid sample (KBr pellet): Mix a small amount of the sample with KBr powder and press into a pellet.

2. FT-IR Instrumentation and Conditions: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) can be used.

| Parameter | Value |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

Data Presentation

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (secondary amine) | 3300-3500 | Moderate |

| C-H (aliphatic) | 2850-3000 | Strong |

| C-N | 1000-1250 | Moderate |

| C-O | 1050-1150 | Strong |

"HPLC analysis of Decahydroisoquinolin-8a-ol"

Disclaimer

The following application note and protocol for the HPLC analysis of Decahydroisoquinolin-8a-ol are proposed based on established methods for structurally similar compounds, such as isoquinoline alkaloids. As no specific validated method for this compound was found in the public domain, this document serves as a comprehensive starting point for method development and validation. The quantitative data presented is illustrative and not derived from experimental analysis of this compound.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a saturated heterocyclic compound. As a derivative of the isoquinoline alkaloid family, it holds potential interest for researchers in medicinal chemistry and drug development. Accurate and reliable quantitative analysis is crucial for its characterization, purity assessment, and pharmacokinetic studies. This application note outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Analytical Method

The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. This approach is common for the separation of isoquinoline alkaloids and is expected to provide good peak shape and resolution for the analyte. Detection is achieved using a UV detector, leveraging any chromophores present in the molecule or a suitable derivatization agent if necessary.

Sample Preparation

Given that this compound may be synthesized or extracted from a complex matrix, appropriate sample preparation is critical to ensure the longevity of the analytical column and the accuracy of the results. A generic sample preparation workflow is provided in the protocol section.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.5 with ammonium hydroxide.

-